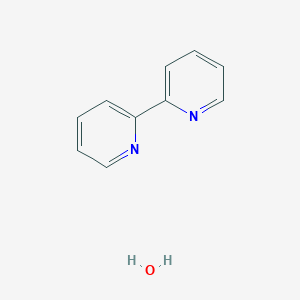
2,2'-Bipyridine water
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bipyridine is an organic compound with the formula C₁₀H₈N₂. It is a colorless solid and an important isomer of the bipyridine family. This compound is a bidentate chelating ligand, forming complexes with many transition metals. The compound is known for its ability to form stable complexes with metal ions, which makes it valuable in various chemical applications .
Vorbereitungsmethoden
2,2’-Bipyridine can be synthesized through several methods. One common method involves the dehydrogenation of pyridine using Raney nickel as a catalyst. The reaction is as follows: [ 2 \text{C}_5\text{H}_5\text{N} \rightarrow (\text{C}_5\text{H}_4\text{N})_2 + \text{H}_2 ] Another method involves the decarboxylation of divalent metal derivatives of pyridine-2-carboxylate . Industrial production methods often involve the use of metal-catalyzed cross-coupling reactions, such as Suzuki coupling, Stille coupling, and Negishi coupling .
Analyse Chemischer Reaktionen
2,2’-Bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bipyridyl N-oxide.
Reduction: It can be reduced to form dihydrobipyridine.
Substitution: It can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2’-Bipyridine has numerous scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It has been studied for its potential antifungal, antibacterial, and antiviral activities.
Medicine: It is used in the development of drugs and as a reagent for the colorimetric determination of iron.
Industry: It is used in the production of dyes, polymers, and other materials.
Wirkmechanismus
The mechanism of action of 2,2’-Bipyridine involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various chemical and biological processes. For example, in coordination chemistry, it forms a five-membered chelate ring with metal ions, which can alter the reactivity and properties of the metal center .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine is often compared with other similar compounds, such as:
4,4’-Bipyridine: Unlike 2,2’-Bipyridine, 4,4’-Bipyridine forms complexes with metal ions in a different coordination geometry.
Phenanthroline: This compound is another bidentate ligand that forms stable complexes with metal ions but has a different structure and electronic properties.
Terpyridine: This compound has three pyridine rings and forms more stable complexes with metal ions compared to 2,2’-Bipyridine
2,2’-Bipyridine is unique due to its specific coordination geometry and ability to form stable complexes with a wide range of metal ions, making it highly versatile in various applications.
Eigenschaften
CAS-Nummer |
64122-67-4 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2-pyridin-2-ylpyridine;hydrate |
InChI |
InChI=1S/C10H8N2.H2O/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-8H;1H2 |
InChI-Schlüssel |
ZWSZFTZCDGBJCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


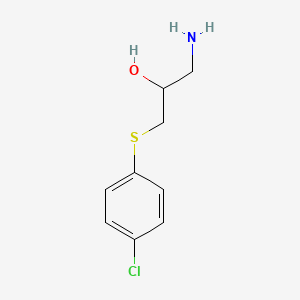
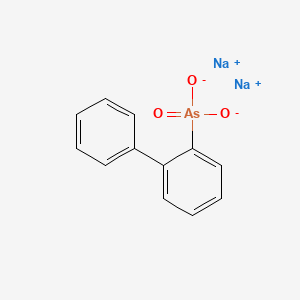
![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
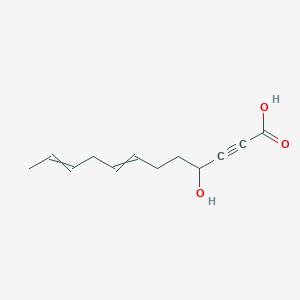
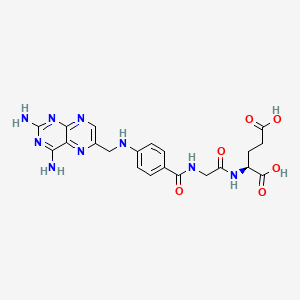
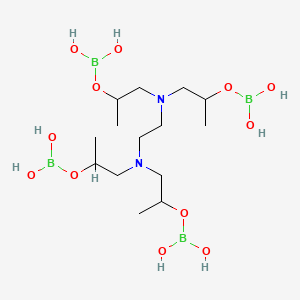
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
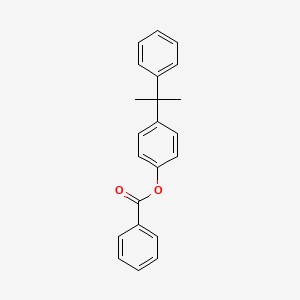
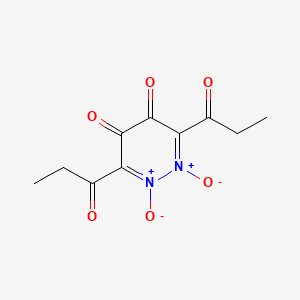
![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)

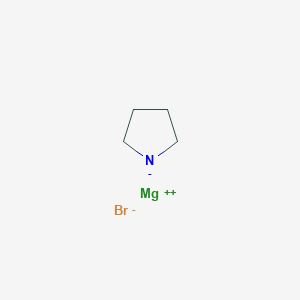
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
